3,4-Dicyanofuroxan

Overview

Description

Synthesis Analysis

A safer and more convenient synthesis of 3,4-Dicyanofuroxan has been developed. The procedure avoids violent reactions and provides a reliable route to obtain the compound . Further details on the synthesis can be found in the supporting information .

Molecular Structure Analysis

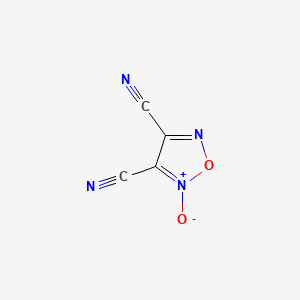

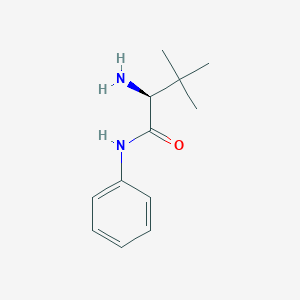

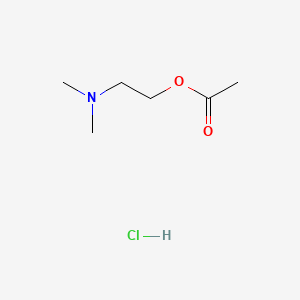

The molecular structure of 3,4-Dicyanofuroxan consists of a furan ring fused with an oxadiazole ring. The crystallographic data reveals an orthorhombic crystal system with lattice parameters: a = 10.1798 Å , b = 10.8181 Å , and c = 10.1946 Å . The compound crystallizes in the Pna21 space group .

Scientific Research Applications

Synthesis Improvements

3,4-Dicyanofuroxan (C4N4O2) has seen advancements in its synthesis methods. A safer, more convenient, cost-effective, and scalable synthesis method was described by Johnson et al. (2019), yielding dicyanofuroxan with 72% yield and 84% purity, improving over previous methods which were low-yielding and of significantly lower purity (Johnson et al., 2019). Similarly, Halford (2019) reported a safer protocol for producing 3,4-dicyanofuroxan, overcoming the limitations of older methods that were hazardous and had poor yields (Halford, 2019).

Explosive and Energetic Material Applications

Türker (2022) conducted a density functional theory study on dicyanofuroxan and its charged forms, indicating its potential as a high explosive alternative to classical explosives. The study suggested that the ring form of dicyanofuroxan is more electronically stable and thermodynamically favored compared to its ring-opened dinitroso isomer (Türker, 2022). Furthermore, Xin (2007) discussed the synthesis of 3,4-bis(4′-aminofurazano-3′)furoxan, highlighting its properties like high density and detonation velocity, which are relevant for applications in explosives (Xin, 2007).

Applications in Biological Activity and Medicine

The biological activity of 3,4-dicyanofuroxan was studied by Ferioli et al. (1995), who found that it showed maximal potency as a vasodilator, also able to inhibit collagen-induced platelet aggregation. This indicated potential applications in cardiovascular medicine (Ferioli et al., 1995).

Electronic and Structural Studies

Pasinszki et al. (1996) explored the geometric and electronic structure of dicyanofuroxan, providing insights into its properties in both solid and gas phases. This kind of study is crucial for understanding the fundamental characteristics of the compound, which may influence its applications in various fields (Pasinszki et al., 1996).

Chemical Transformations and Derivatives

Stepanov et al. (2012) considered chemical transformations of compounds related to 3,4-dicyanofuroxan, contributing to the development of novel heterocyclic systems and synthons for the preparation of various linear and cyclic compounds (Stepanov et al., 2012).

properties

IUPAC Name |

2-oxido-1,2,5-oxadiazol-2-ium-3,4-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4N4O2/c5-1-3-4(2-6)8(9)10-7-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSBIKDWXIRAAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=NO[N+](=C1C#N)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50170000 | |

| Record name | 3,4-Dicyanofuroxan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dicyanofuroxan | |

CAS RN |

17557-81-2 | |

| Record name | 3,4-Dicyanofuroxan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017557812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dicyanofuroxan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phenol, 4-[2-[(3,3-diphenylpropyl)amino]propyl]-](/img/structure/B3048513.png)

![4-Piperidinol, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-, (3R,4S)-rel-](/img/structure/B3048520.png)